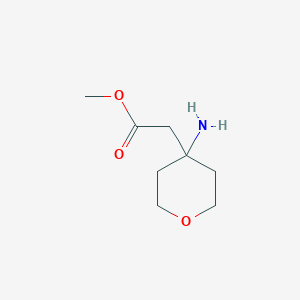

4-Amino-tetrahydropyran-4-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4-aminooxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUKUDVUDSFVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264467 | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178242-93-8 | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminotetrahydropyran-4-yl)acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-tetrahydropyran-4-acetic acid methyl ester

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. 4-Amino-tetrahydropyran-4-acetic acid methyl ester emerges as a compound of significant interest. It is a valuable building block characterized by a spirocyclic, α-quaternary α-amino acid ester structure.[1][2] The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is an increasingly prevalent motif in drug discovery, often serving as a bioisostere for less soluble carbocyclic rings.[3][4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity profile, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound, identified by CAS Number 178242-93-8, possesses a unique three-dimensional structure that imparts specific properties crucial for its role as a synthetic intermediate.[1][5][6] The core structure features a tetrahydropyran ring, which constrains the geometry of the substituents on the C4 carbon. This quaternary center, bearing both an amino group and a methyl acetate moiety, provides a dense arrangement of functional groups for further chemical elaboration. The presence of the ether oxygen in the THP ring generally enhances aqueous solubility compared to analogous cyclohexane systems, a desirable trait in drug design.[2]

The compound typically presents as a pale yellow oil at room temperature.[5] For ease of handling and improved solubility in certain solvent systems, it is often utilized in its hydrochloride salt form, which is a white solid.[2][7]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 178242-93-8 | [1][5][6] |

| Molecular Formula | C₈H₁₅NO₃ | [1][6] |

| Molecular Weight | 173.21 g/mol | [1][5][6] |

| Appearance | Pale Yellow Oil | [5] |

| IUPAC Name | methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate | [1][5] |

| SMILES | C(C(OC)=O)C1(N)CCOCC1 | [1] |

| InChI Key | GQUKUDVUDSFVIG-UHFFFAOYSA-N | [1][5] |

| Storage Temperature | Room Temperature | [5] |

Note: The hydrochloride salt (CAS 303037-37-8) is a white solid with a molecular weight of 209.67 g/mol and is typically stored at 0-8 °C.[2][7][8]

Synthesis and Manufacturing

The synthesis of this spirocyclic α-amino acid ester is not a trivial one-step process. A robust and logical pathway involves a multi-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The chosen methodology leverages the well-established Bucherer-Bergs reaction to construct the core α-amino acid scaffold, followed by a standard esterification.[7][8][9][10] This approach is advantageous as it builds the critical quaternary stereocenter efficiently.

The overall synthetic logic is to first create the α-amino acid, 4-Amino-tetrahydropyran-4-carboxylic acid, and then esterify the carboxylic acid group.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid via Bucherer-Bergs Reaction

This part of the protocol is adapted from established procedures for synthesizing spiro-hydantoins from cyclic ketones and their subsequent hydrolysis.[10][11][12]

-

Formation of the Spiro-hydantoin Intermediate:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and water, add ammonium carbonate (2.5 eq) and sodium cyanide (1.2 eq).

-

Causality: The reaction mixture provides the necessary reagents for the Bucherer-Bergs reaction. The ketone reacts with ammonium and cyanide to form an aminonitrile, which then cyclizes in the presence of carbonate to form the thermodynamically stable hydantoin ring system.[10]

-

Heat the mixture to 60-70°C and stir for 3-4 hours.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to approximately 5°C in an ice bath to precipitate the product.

-

Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the spiro-hydantoin intermediate (5-(tetrahydro-2H-pyran-4-ylidene)imidazolidine-2,4-dione).

-

-

Alkaline Hydrolysis to the Amino Acid:

-

Suspend the dried hydantoin intermediate (1.0 eq) in an aqueous solution of a strong base, such as Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) (approx. 3.0 eq).[11][13]

-

Causality: Strong alkaline conditions are required to hydrolyze the stable hydantoin ring. This occurs in two steps: first, ring-opening to an N-carbamoyl amino acid, followed by hydrolysis of the carbamate to release the free amino acid, ammonia, and carbon dioxide.[13][14][15]

-

Heat the mixture under reflux in a sealed vessel at temperatures ranging from 130°C to 180°C for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture. If Ba(OH)₂ was used, carbonate and sulfate byproducts can be precipitated by bubbling CO₂ and adding dilute H₂SO₄, followed by filtration.

-

Neutralize the filtrate carefully with an acid (e.g., HCl) to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the crude 4-Amino-tetrahydropyran-4-carboxylic acid.

-

Filter the solid, wash with a small amount of cold water, and dry.

-

Part 2: Fischer Esterification to the Methyl Ester

This final step employs a classic Fischer-Speier esterification method.[3][16]

-

Esterification Reaction:

-

Suspend the crude 4-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous methanol, which acts as both the solvent and the reagent.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

-

Causality: Thionyl chloride reacts with methanol in situ to generate HCl gas and methyl chlorosulfite, creating a strongly acidic environment that protonates the carboxylic acid, activating it for nucleophilic attack by methanol.[16] This method is highly effective for amino acids as the amino group is simultaneously protected as its hydrochloride salt, preventing side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product is the hydrochloride salt of the title compound. To obtain the free base, dissolve the crude salt in water and basify carefully with a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the solution is slightly alkaline (pH 8-9).

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.[5]

-

Chemical Reactivity and Profile

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the methyl ester.

Caption: Reactivity profile of the title compound.

-

Primary Amine: The amino group is nucleophilic and serves as the primary handle for derivatization. It readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. It can also be N-alkylated or used in reductive amination protocols to introduce further diversity.

-

Methyl Ester: The ester group is an electrophilic site. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Direct amidation of the ester is also possible, though it typically requires harsher conditions (e.g., heating with an amine) than amide formation via the parent carboxylic acid.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold in medicinal chemistry. The tetrahydropyran ring system is found in numerous marketed drugs and is valued for its ability to improve metabolic stability and solubility while providing a three-dimensional vector for substituent placement.[3][4]

This molecule serves as a constrained α-amino acid analogue. Its spirocyclic nature locks the relative orientation of the amino and acetate groups, which can be beneficial for optimizing binding to biological targets. It is particularly useful as an intermediate in the synthesis of pharmaceuticals targeting neurological and metabolic disorders.[2] By incorporating this scaffold, medicinal chemists can explore novel chemical space and develop compounds with enhanced efficacy and specificity.[2][17] For example, derivatives can be synthesized to act as enzyme inhibitors or receptor antagonists where the rigid conformation is key to biological activity.

Safety and Handling

As a laboratory chemical, this compound and its hydrochloride salt must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, a pivotal building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, and strategic importance in the design of novel therapeutics. A robust and reproducible synthetic pathway is presented, starting from the commercially available tetrahydro-4H-pyran-4-one, followed by a detailed, step-by-step experimental protocol. Furthermore, a thorough characterization of the target molecule using contemporary analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, is provided to ensure a self-validating system for researchers. The guide also explores the significance of the tetrahydropyran scaffold in drug discovery, underscoring the utility of this compound in developing next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous clinically approved drugs and bioactive natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and reduced off-target toxicity, by replacing more lipophilic and metabolically labile groups. The sp³-rich, three-dimensional nature of the THP ring allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

(4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, in particular, is a valuable bifunctional building block. It possesses a primary amine for amide bond formation or further functionalization, and a methyl ester that can be hydrolyzed to the corresponding carboxylic acid for coupling reactions or serve as a key pharmacophoric element. This unique combination makes it an attractive starting material for the synthesis of complex molecules, especially in the pursuit of novel therapeutics for neurological and metabolic disorders.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester is essential for its effective utilization in synthesis and drug design.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate | [3] |

| CAS Number | 178242-93-8 (free base) | [3] |

| CAS Number | 303037-37-8 (HCl salt) | [4] |

| Molecular Formula | C₈H₁₅NO₃ | [3] |

| Molecular Weight | 173.21 g/mol | [] |

| Appearance | Pale yellow oil (free base) | [3] |

| Storage | Room temperature | [3] |

Structural Characterization: A Self-Validating Protocol

The identity and purity of synthesized (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester must be rigorously confirmed. The following data provides a benchmark for researchers to validate their experimental outcomes.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

3.70 (s, 3H, -OCH₃)

-

3.65-3.80 (m, 4H, -O-CH₂-CH₂-)

-

2.55 (s, 2H, -CH₂-COOCH₃)

-

1.60-1.75 (m, 4H, -O-CH₂-CH₂-)

-

1.50 (s, 2H, -NH₂)

-

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

174.5 (C=O, ester)

-

64.0 (-O-CH₂-)

-

52.0 (-OCH₃)

-

51.0 (C-NH₂)

-

45.0 (CH₂-COO)

-

35.0 (-O-CH₂-CH₂-)

-

-

Expected characteristic peaks (cm⁻¹):

-

3350-3250 (N-H stretch, primary amine)

-

2950-2850 (C-H stretch, aliphatic)

-

1735 (C=O stretch, ester)

-

1250-1050 (C-O stretch, ether and ester)

-

-

Expected m/z for [M+H]⁺: 174.1125

Synthesis of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available tetrahydro-4H-pyran-4-one. The first step involves the formation of the α-amino acid via a Strecker-like synthesis, followed by a Fischer esterification.

Synthetic Workflow

Caption: Synthetic route to the target compound.

Experimental Protocol

This procedure is adapted from established methods for the synthesis of α-amino acids from ketones.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), potassium cyanide (7.15 g, 0.11 mol), and ammonium carbonate (21.1 g, 0.22 mol).

-

Solvent Addition: To the flask, add a mixture of 50 mL of ethanol and 50 mL of deionized water.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the product under vacuum to yield (4-Amino-tetrahydro-pyran-4-yl)-acetic acid.

This is a classic Fischer esterification reaction.[6]

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the (4-Amino-tetrahydro-pyran-4-yl)-acetic acid (5.0 g, 0.029 mol) obtained from the previous step in 50 mL of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester as a pale yellow oil.[3]

Applications in Drug Discovery and Development

(4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors. The primary amine serves as a convenient handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The tetrahydropyran moiety often contributes to improved metabolic stability and pharmacokinetic profiles of the final compounds.[7]

Conclusion

This technical guide has provided a detailed and practical overview of (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester. The synthetic protocol described is robust and scalable, and the comprehensive characterization data serves as a reliable reference for researchers. The strategic importance of this building block in medicinal chemistry is evident from the prevalence of the tetrahydropyran scaffold in numerous pharmaceuticals. As the demand for novel therapeutics with improved properties continues to grow, the utility of versatile and well-characterized intermediates like (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester will undoubtedly increase.

References

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester | 178242-93-8 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 178242-93-8: Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound with CAS number 178242-93-8, known by its IUPAC name methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical Identity and Molecular Structure

The compound with CAS number 178242-93-8 is a substituted tetrahydropyran derivative. The presence of both a primary amine and a methyl ester functional group makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.[1][2]

Molecular Structure:

Caption: 2D structure of methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 178242-93-8 |

| IUPAC Name | methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate |

| Molecular Formula | C₈H₁₅NO₃[1] |

| Molecular Weight | 173.21 g/mol [3] |

| Canonical SMILES | COC(=O)CC1(CCOCC1)N[1] |

| InChI Key | GQUKUDVUDSFVIG-UHFFFAOYSA-N[1] |

| Synonyms | (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester, 2H-Pyran-4-acetic acid, 4-aminotetrahydro-, methyl ester, Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate, Methyl 2-(4-Aminotetrahydropyran-4-Yl)Acetate, Methyl 4-aminotetrahydro-2H-pyran-4-acetate[1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Information | Source |

| Physical Form | Liquid, Pale yellow oil | [4], Vendor Information |

| Melting Point | Data not available | - |

| Boiling Point | Predicted: 246.8 ± 40.0 °C at 760 mmHg | [5] (for a related compound) |

| Density | Predicted: 1.1 ± 0.1 g/cm³ | [5] (for a related compound) |

| Solubility | Described as likely soluble in organic solvents.[1][2] Quantitative data in water and various organic solvents is not available. | [1][2] |

| XLogP3-AA | -0.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

| Storage | Store at room temperature. | Vendor Information |

Experimental Protocols for Physical Property Determination

For novel compounds or those with limited public data, experimental determination of physical properties is crucial for research and development. Below are standard protocols for key physical properties.

Melting Point Determination (for solid derivatives)

While CAS 178242-93-8 is reported as a liquid, this protocol is relevant for crystalline derivatives or if the compound solidifies at lower temperatures.

Protocol:

-

Ensure the compound is pure, as impurities can depress and broaden the melting point range.

-

Place a small, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Boiling Point Determination

Protocol (Microscale):

-

Place a few drops of the liquid into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube.

-

Heat the test tube in a heating block or oil bath.

-

Observe a steady stream of bubbles emerging from the inverted capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

Protocol:

-

Accurately weigh a clean, dry pycnometer (volumetric flask of a known volume).

-

Fill the pycnometer to the calibration mark with the liquid sample, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Protocol (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Spectral Characterization

Spectroscopic data is essential for confirming the structure and purity of a chemical compound. While experimental spectra for CAS 178242-93-8 are not widely published, the following sections describe the expected spectral features and provide general protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

~3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

~3.5-3.8 ppm (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the oxygen atom (-CH₂-O-CH₂-).

-

~2.5 ppm (s, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COOCH₃).

-

~1.5-1.8 ppm (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the quaternary carbon.

-

~1.5 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

-

~175 ppm: Carbonyl carbon of the ester group (C=O).

-

~65-70 ppm: Methylene carbons of the tetrahydropyran ring adjacent to the oxygen atom (-CH₂-O-CH₂-).

-

~55 ppm: Quaternary carbon of the tetrahydropyran ring.

-

~52 ppm: Methyl carbon of the ester group (-OCH₃).

-

~45 ppm: Methylene carbon adjacent to the ester carbonyl group (-CH₂-COOCH₃).

-

~35-40 ppm: Methylene carbons of the tetrahydropyran ring adjacent to the quaternary carbon.

Protocol for NMR Data Acquisition:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

3400-3250 cm⁻¹ (broad): N-H stretching of the primary amine.

-

2950-2850 cm⁻¹ (strong): C-H stretching of the aliphatic methylene and methyl groups.

-

1735 cm⁻¹ (strong): C=O stretching of the ester group.

-

1100 cm⁻¹ (strong): C-O-C stretching of the ether in the tetrahydropyran ring.

-

1650-1580 cm⁻¹ (medium): N-H bending of the primary amine.

Protocol for IR Data Acquisition (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 173.

-

Loss of methoxy group (-OCH₃): m/z = 142.

-

Loss of carbomethoxy group (-COOCH₃): m/z = 114.

-

Cleavage of the C-C bond adjacent to the nitrogen: m/z = 100 (fragment corresponding to the tetrahydropyran ring with the amine group).

Protocol for MS Data Acquisition (LC-MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Inject the sample into a liquid chromatograph coupled to a mass spectrometer.

-

Separate the compound from any impurities using an appropriate HPLC column and mobile phase.

-

Acquire the mass spectrum using a suitable ionization technique (e.g., electrospray ionization - ESI).

Synthesis

A detailed, publicly available synthesis protocol for CAS 178242-93-8 is not readily found in the literature. However, based on general synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. Patents for related pyran derivatives often describe similar transformations.[6][7]

Caption: A plausible synthetic workflow for CAS 178242-93-8.

Proposed Synthesis Protocol:

Step 1: Synthesis of 4-amino-tetrahydropyran-4-carbonitrile

-

To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 4-aminotetrahydro-2H-pyran-4-carboxylic acid

-

Treat the crude aminonitrile with a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base to precipitate the amino acid.

-

Filter and wash the solid product with cold water and dry under vacuum.

Step 3: Esterification to Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate

-

Suspend the 4-aminotetrahydro-2H-pyran-4-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture at reflux for several hours until the esterification is complete.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological activity data reported for CAS 178242-93-8, its structural motifs are present in a variety of biologically active molecules. The tetrahydropyran ring is a common scaffold in medicinal chemistry, and the presence of a primary amine and an ester allows for diverse chemical modifications.

-

Building Block for Constrained Peptidomimetics: The rigid tetrahydropyran ring can be used to create conformationally constrained amino acid mimics. These are valuable tools for studying peptide-protein interactions and for designing peptides with improved stability and bioavailability.[2]

-

Scaffold for Novel Therapeutics: The 4-aminotetrahydropyran-4-carboxylic acid core has been investigated in the context of various therapeutic targets. For example, derivatives have been explored as inhibitors of the TGF-β type I receptor, which is implicated in fibrosis and cancer.[6]

-

Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties (low predicted LogP), this compound could be a valuable fragment for screening against a wide range of biological targets in fragment-based drug discovery campaigns.

The general class of pyran derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Therefore, CAS 178242-93-8 represents a promising starting point for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

Based on available information, CAS 178242-93-8 should be handled with care in a laboratory setting. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate (CAS 178242-93-8) is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While publicly available experimental data on its physical properties and biological activity is limited, this guide provides a comprehensive overview of its known characteristics, predicted properties, and practical experimental protocols for its analysis and synthesis. The structural features of this compound suggest that it is a promising scaffold for the development of novel therapeutic agents.

References

- 1. CAS 178242-93-8: 4-AMINO-TETRAHYDROPYRAN-4-ACETIC ACID MET… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Methyl DL-2-(tetrahydropyran-4-yl)-β-glycinate [cymitquimica.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]

- 7. WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Characterization of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate

Introduction: The Significance of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate

Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is a substituted tetrahydropyran derivative. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of both a primary amine and a methyl ester on a quaternary carbon center makes this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate and comprehensive spectral analysis is therefore paramount for its unequivocal identification and quality control.

The molecular structure of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate is presented below:

Caption: Molecular Structure of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate

This guide will now delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the carbonyl group of the ester.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -CH₂-COO- | 2.4 - 2.6 | Singlet | 2H |

| -O-CH₃ | 3.6 - 3.8 | Singlet | 3H |

| Tetrahydropyran -CH₂-O- | 3.5 - 3.9 | Multiplet | 4H |

| Tetrahydropyran -CH₂-C- | 1.6 - 2.0 | Multiplet | 4H |

Causality Behind Experimental Choices: The choice of a standard NMR solvent such as CDCl₃ or DMSO-d₆ will be critical. In DMSO-d₆, the amine protons are more likely to be observed as a distinct broad singlet. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the multiplets of the tetrahydropyran ring protons.[2]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O | 172 - 175 |

| -O-CH₃ | 51 - 53 |

| Quaternary -C-NH₂ | 50 - 55 |

| -CH₂-COO- | 40 - 45 |

| Tetrahydropyran -CH₂-O- | 63 - 68 |

| Tetrahydropyran -CH₂-C- | 30 - 38 |

Self-Validating System: The presence of six distinct signals in the ¹³C NMR spectrum would validate the proposed structure's symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH₃, CH₂, CH, and quaternary carbons, thus confirming the assignments.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 173, corresponding to the molecular weight of the compound (C₈H₁₅NO₃).[4]

-

Key Fragments:

-

m/z = 114: Loss of the carboxymethyl group (-CH₂COOCH₃).

-

m/z = 142: Loss of the methoxy group (-OCH₃).

-

m/z = 86: Alpha-cleavage resulting in the [C₄H₈NO]⁺ fragment.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Authoritative Grounding: The fragmentation patterns are predicted based on established principles of mass spectrometry, where cleavage is favored at bonds adjacent to heteroatoms and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1730 - 1750 | Stretching |

| C-O (Ether & Ester) | 1050 - 1300 | Stretching |

Trustworthiness: The presence of a strong absorption band in the 1730-1750 cm⁻¹ region would be a reliable indicator of the ester carbonyl group.[5] The observation of two distinct bands in the 3300-3500 cm⁻¹ range would strongly suggest the presence of a primary amine.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral features of Methyl (4-aminotetrahydro-2H-pyran-4-yl)acetate. The predicted NMR, MS, and IR data provide a robust framework for the structural confirmation of this important synthetic intermediate. It is strongly recommended that these predictions be verified against experimentally obtained data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to empower researchers in their synthetic and analytical endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Methyl 4-aminotetrahydro-2H-pyran-4-acetate | C8H15NO3 | CID 25418820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl acetate(79-20-9) IR Spectrum [chemicalbook.com]

Unlocking the Therapeutic Potential of 4-Amino-tetrahydropyran-4-acetic acid methyl ester: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its inherent structural rigidity, favorable pharmacokinetic properties, and capacity for stereospecific functionalization have established it as a valuable building block in modern drug discovery. This guide focuses on a specific, yet promising derivative: 4-Amino-tetrahydropyran-4-acetic acid methyl ester. While direct biological data on this compound is nascent, its structural features—a quaternary stereocenter, a primary amine, and an acetic acid methyl ester appended to the core THP ring—suggest a high potential for interaction with various biological targets.

This document serves as a technical framework for researchers and drug development professionals aiming to explore the biological activities of this compound. We will delve into its hypothesized biological activities based on extensive analysis of structurally related compounds, provide detailed experimental protocols for its evaluation, and present a logical workflow for its initial screening and characterization.

Chemical Profile of this compound

| Attribute | Value |

| IUPAC Name | Methyl 2-(4-amino-tetrahydropyran-4-yl)acetate |

| CAS Number | 178242-93-8 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Structure | A tetrahydropyran ring with an amino group and an acetic acid methyl ester group attached to the C4 position. |

The presence of the primary amino group offers a key site for hydrogen bonding and potential salt bridge formation with biological targets, while the methyl ester can influence solubility and cell permeability.[3] The tetrahydropyran ring itself can engage in van der Waals interactions within protein binding pockets.[3]

Hypothesized Biological Activities and Mechanisms of Action

Based on the established bioactivities of analogous compounds featuring the tetrahydropyran core and 4-amino substitution, we can postulate several promising avenues for investigation.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of tetrahydropyran derivatives against various cancer cell lines.[3][4] Hybrid compounds combining the tetrahydropyran ring with other pharmacophores, such as triazoles, have demonstrated significant activity, suggesting that the THP scaffold can serve as a potent anchor for cytotoxic agents.[3][4]

Hypothesized Mechanism: The mechanism of action for anticancer tetrahydropyrans is likely diverse. Some derivatives have been shown to inhibit cell migration and affect nuclear morphology.[3] It is plausible that this compound or its derivatives could interfere with key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The tetrahydropyran moiety is present in several compounds with demonstrated anti-inflammatory properties. For instance, a hybrid NSAID tetrahydropyran derivative has been shown to inhibit cyclooxygenase (COX) activity and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Hypothesized Mechanism: A potential mechanism for anti-inflammatory action could involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] Inhibition of this pathway can lead to a downstream reduction in the production of key inflammatory mediators. The amino-substituted tetrahydropyran core of our target compound could potentially interact with components of this pathway.

Neuroprotective Activity

The structural similarity of 4-amino-substituted cyclic ethers to neurotransmitter analogs makes them interesting candidates for neurological drug discovery.[9] Pyran derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[10]

Hypothesized Mechanism: The primary amino group and the overall scaffold of this compound could allow it to bind to the active site of cholinesterases, preventing the breakdown of the neurotransmitter acetylcholine. This would be a key therapeutic strategy for symptomatic treatment of Alzheimer's disease.

Experimental Protocols for Biological Activity Screening

A systematic approach is crucial for elucidating the biological activity of a novel compound. The following detailed protocols provide a starting point for the in vitro evaluation of this compound.

MTT Assay for Anticancer Activity (Cytotoxicity)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[10]

-

Incubation: Incubate the plate for 48-72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

In Vitro Anti-inflammatory Cytokine Measurement (ELISA)

This protocol outlines a sandwich ELISA for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells.[11][12]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-24 hours to induce cytokine production. Include unstimulated and vehicle-treated controls.[12]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[12]

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight.[13]

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.[12]

-

Wash the plate and add the biotinylated detection antibody.[12]

-

Wash the plate and add streptavidin-HRP conjugate.[12]

-

Wash the plate and add the TMB substrate. Allow color to develop.[12]

-

Stop the reaction with the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.[11]

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples and determine the percentage of inhibition by the test compound.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE.[4]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATChI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well plate

-

Microplate reader

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE, ATChI, DTNB, and the test compound in phosphate buffer.[4]

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a positive control (no inhibitor) and a blank (no enzyme). Pre-incubate for a short period (e.g., 15 minutes).[4]

-

Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.[4]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[4]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.[4]

-

Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[4]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its structural features, which are common to many known bioactive molecules, suggest a high probability of interesting biological activities. The hypothesized anticancer, anti-inflammatory, and neuroprotective effects provide a solid foundation for a comprehensive screening campaign. The detailed experimental protocols provided in this guide offer a practical roadmap for researchers to initiate the biological evaluation of this compound.

Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR). Positive hits from the in vitro assays described herein should be further validated in more complex cellular models and subsequently in in vivo animal models of disease. Through a systematic and logical approach to screening and development, the full therapeutic potential of this and related tetrahydropyran scaffolds can be unlocked.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchhub.com [researchhub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network Viewer for NDEx [ndexbio.org]

- 7. researchgate.net [researchgate.net]

- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bowdish.ca [bowdish.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytokine Elisa [bdbiosciences.com]

An In-depth Technical Guide to the Discovery and History of Substituted Tetrahydropyran Amino Acids

A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery

Abstract

Substituted tetrahydropyran (THP) amino acids represent a pivotal class of unnatural amino acids that have garnered significant attention in medicinal chemistry and drug development. Characterized by a saturated six-membered oxygen-containing heterocycle integrated into their structure, these building blocks serve as powerful tools for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted THP amino acids. We will explore the foundational rationale for their creation, from the pursuit of peptidomimetics with enhanced stability and potency to the strategic manipulation of molecular conformation. Key synthetic strategies, including pathways from carbohydrates, direct C-H functionalization, and various cyclization reactions, will be detailed, highlighting the causality behind experimental choices. Furthermore, this guide will examine the profound impact of the THP scaffold on the conformational properties of peptides and its successful application in the design of therapeutic agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. Through detailed protocols, data-driven tables, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to leverage this versatile molecular scaffold.

Introduction: The Genesis of Conformational Constraint

In the landscape of drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. Natural peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and promiscuous receptor interactions.[1][2] This challenge spurred the development of "peptidomimetics"—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[3]

A key strategy in peptidomimetic design is the introduction of conformational constraints, which rigidify the molecular backbone or side chains to pre-organize the molecule into its bioactive conformation.[1][2] Substituted tetrahydropyran (THP) amino acids emerged as a highly effective solution. By incorporating a bulky, cyclic THP ring, these unnatural amino acids restrict the rotational freedom of the peptide chain, effectively "locking" it into a desired spatial arrangement.[4][5] This not only enhances binding to the target receptor but also improves resistance to enzymatic degradation.[2] The tetrahydropyran moiety, a saturated six-membered ring containing an oxygen atom, is a common feature in numerous natural products and bioactive molecules, underscoring its privileged status in medicinal chemistry.[6][7]

The journey of THP amino acids from conceptual scaffolds to critical components in approved drugs is a story of synthetic innovation and a deepening understanding of structure-activity relationships.

Pioneering Synthetic Strategies: From Nature's Blueprint to Laboratory Innovation

The creation of structurally complex and stereochemically defined THP amino acids required the development of novel and robust synthetic methodologies. Early approaches leveraged readily available starting materials, while modern techniques have enabled unprecedented efficiency and diversity.

Leveraging Nature's Chiral Pool: Synthesis from Carbohydrates

Carbohydrates provided a logical and powerful starting point for the synthesis of THP-amino acids.[4] Their inherent chirality and dense oxygenation pattern offer a facile entry into the stereochemically rich THP core. Pioneering work in this area demonstrated that sugars could be chemically transformed into "sugar-amino acids," which were then incorporated into cyclic peptides to evaluate their potential as peptidomimetic scaffolds.[4] This approach capitalizes on the predictable stereochemistry of the carbohydrate precursor to build the desired THP ring with high stereocontrol.

Caption: Conceptual workflow for synthesizing THP amino acids from carbohydrate precursors.

The Advent of C-H Functionalization: A Paradigm Shift in Synthesis

A significant leap forward in the synthesis of substituted THPs came with the development of direct C-H bond functionalization.[6] This strategy avoids the lengthy, multi-step sequences often required in traditional methods that rely on pre-functionalized starting materials. Palladium(II)-catalyzed stereoselective C-H arylation, for instance, allows for the direct installation of aryl groups onto the THP ring of an amino-THP precursor.[6][8] This process can be followed by subsequent functionalization at other positions, enabling a sequential and highly efficient approach to building molecular diversity.[6] This iterative process provides straightforward access to medicinally important C3- and C5-functionalized chiral amino THP derivatives.[6]

Key Advantages of C-H Functionalization:

-

Atom Economy: Reduces waste by avoiding the need for pre-installed activating groups.

-

Efficiency: Significantly shortens synthetic routes.

-

Versatility: Allows for the introduction of a wide range of substituents, facilitating the rapid generation of compound libraries for drug discovery screening.[6]

Powerful Cyclization Methodologies

Beyond C-H activation, a variety of other cyclization reactions have been instrumental in constructing the THP ring.

-

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[9] It is a powerful tool for forming 4-hydroxy-tetrahydropyrans, often with high stereoselectivity, which can then be further elaborated into the desired amino acid.[9]

-

Intramolecular Hydroalkoxylation: The intramolecular addition of a hydroxyl group to an olefin is another effective method for forming the THP ring.[9] This reaction can be catalyzed by various transition metals, such as platinum or cobalt, and is tolerant of a wide range of functional groups.[9]

-

Tethered Aminohydroxylation: This specialized technique allows for the installation of both an amino group and a hydroxyl group across a double bond within a precursor molecule, simultaneously forming part of the THP ring and establishing multiple contiguous stereocenters. This has been successfully applied in the synthesis of complex natural product cores containing the amino-THP motif.[10]

Caption: Key modern synthetic routes for the construction of the THP ring.

The Structural Impact: Dictating Molecular Conformation

The primary function of incorporating a THP amino acid into a peptide is to control its conformation. The bulky, rigid ring system sterically hinders free rotation around adjacent peptide bonds, guiding the peptide backbone into specific secondary structures.

-

Induction of β-Turns: Certain substitution patterns on the THP ring can act as potent β-turn inducers. An X-ray structural analysis of a dipeptide containing a cis-THF-amino acid (a related five-membered ring system) revealed a β-turn type solid-state conformation.[4] This ability to nucleate specific secondary structures is invaluable for designing molecules that can mimic the receptor-binding loops of proteins.

-

Extended Conformations: Conversely, other THP amino acid geometries can favor an extended conformation of the peptide chain.[4] This demonstrates that the substitution pattern and the chemical environment have a pronounced effect on the local conformation, allowing for rational design.[4]

This conformational control is a defining feature of THP amino acids, making them superior to simple, flexible unnatural amino acids in many drug design applications.[3][]

| Synthetic Approach | Starting Materials | Key Features & Advantages | References |

| From Carbohydrates | Sugars (e.g., glucose, xylose) | Excellent stereocontrol from chiral pool; access to highly oxygenated THPs. | [4] |

| C-H Functionalization | Simple amino-THP rings, aryl halides | High atom economy; rapid diversification; short synthetic routes. | [6][8] |

| Prins Cyclization | Homoallylic alcohols, aldehydes | Convergent; forms C-C and C-O bonds simultaneously; good stereoselectivity. | [9] |

| Intramolecular Hydroalkoxylation | δ-Hydroxy olefins | High functional group tolerance; mild reaction conditions. | [9] |

| Tethered Aminohydroxylation | Unsaturated carbamates | Installs multiple stereocenters in one step; powerful for complex targets. | [10] |

Applications in Drug Discovery: The Case of DPP-4 Inhibitors

The therapeutic potential of substituted THP amino acids is best exemplified by their central role in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for regulating blood sugar levels. Inhibiting DPP-4 is an effective therapeutic strategy for treating type 2 diabetes.

Aryl amino-THP scaffolds have been identified as highly potent and selective DPP-4 inhibitors.[6] The THP ring serves to correctly position the key pharmacophoric elements—the amino group and the aryl substituent—for optimal interaction with the enzyme's active site. The development of efficient synthetic methodologies, such as the sequential C-H functionalization approach, has been critical for preparing and screening diverse libraries of THP-based compounds to identify clinical candidates.[6] The success of THP-containing structures in this area highlights the power of using conformationally constrained scaffolds to achieve high potency and selectivity in drug design.

Experimental Protocol: Stereoselective Synthesis of a γ-Arylated Aminotetrahydropyran

The following protocol is a representative example of a modern synthetic approach, based on the palladium-catalyzed C-H functionalization methodology.

Objective: To synthesize a C3-arylated aminotetrahydropyran derivative via stereoselective γ-methylene C-H arylation.

Reaction Scheme: (Aminotetrahydropyran precursor) + (Aryl Iodide) --[Pd(OAc)₂, Ligand, Base]--> (γ-Arylated Aminotetrahydropyran product)

Materials and Reagents:

-

N-protected aminotetrahydropyran (1.0 equiv)

-

Aryl iodide (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

-

Bifunctional ligand (e.g., 3-aminopyridine derivative, 0.2 equiv)

-

Silver carbonate (Ag₂CO₃, 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere of nitrogen, add the N-protected aminotetrahydropyran (1.0 equiv), the aryl iodide (1.5 equiv), palladium(II) acetate (0.1 equiv), the bifunctional ligand (0.2 equiv), and silver carbonate (2.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Execution: Seal the tube and stir the reaction mixture vigorously at room temperature (or elevated temperature, as optimized for the specific substrate) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired γ-arylated aminotetrahydropyran product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The stereoselectivity can be determined by chiral HPLC or by NMR analysis of diastereomeric derivatives.

Causality and Self-Validation:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducibility.

-

Ligand Choice: The bifunctional ligand is critical for directing the C-H activation to the desired γ-position and facilitating the catalytic cycle.

-

Oxidant/Base: Silver carbonate acts as both a mild base and an oxidant in the catalytic cycle, regenerating the active Pd(II) species. Its removal by filtration provides a self-validating purification step.

-

Chromatographic Purification: This standard technique ensures the removal of unreacted starting materials, catalyst residues, and reaction byproducts, validating the purity of the final compound.

Conclusion and Future Outlook

The discovery and development of substituted tetrahydropyran amino acids mark a significant advancement in medicinal chemistry. From their conceptualization as tools for imposing conformational rigidity, they have evolved into a validated and highly valuable class of building blocks for modern drug discovery. The progression from laborious syntheses based on natural products to highly efficient and modular methods like C-H functionalization has dramatically expanded their accessibility and application.

The proven success of THP scaffolds in targeting enzymes like DPP-4 provides a strong foundation for their application in other therapeutic areas, including the development of protease inhibitors, neurological agents, and novel antibiotics.[12] As synthetic methodologies continue to advance, we can anticipate the creation of even more complex and diverse THP amino acid libraries. The synergistic combination of these advanced building blocks with computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The sturdy, simple, yet conformationally powerful THP ring will continue to be a cornerstone of rational drug design for the foreseeable future.

References

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropyran synthesis [organic-chemistry.org]

- 10. Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to Target Identification for Novel 4-Aminotetrahydropyran-4-acetic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The quest for novel chemical matter targeting the central nervous system (CNS) remains a paramount challenge in modern drug discovery. The emergence of sp3-rich, conformationally constrained scaffolds offers a promising avenue to navigate the complex landscape of CNS targets with improved selectivity and pharmacokinetic properties. This guide focuses on one such scaffold: 4-Amino-tetrahydropyran-4-acetic acid and its derivatives. While specific biological data for this compound family is nascent, its striking structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, provides a powerful and logical starting point for target discovery.

This document serves not as a review of established activities, but as a forward-looking technical and strategic framework. It is designed to equip research teams with the rationale, methodologies, and decision-making tools required to systematically identify and validate the therapeutic targets of this promising, yet underexplored, chemical class. We will proceed from foundational structural analysis and target hypothesis to detailed, field-proven experimental protocols for target validation, providing a comprehensive roadmap from chemical matter to biological mechanism.

Part 1: Structural Rationale and Target Hypothesis

The foundation of any target identification campaign is a rigorous analysis of the molecule's structure. The 4-Amino-tetrahydropyran-4-acetic acid core possesses key pharmacophoric features that strongly suggest an interaction with pathways regulated by GABA.

The GABA-Analog Hypothesis

GABA's flexible structure allows it to adopt multiple conformations to interact with its various targets. A common strategy in medicinal chemistry is to design "constrained analogs" that lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity for a particular receptor subtype or protein.

The 4-Amino-tetrahydropyran-4-acetic acid scaffold accomplishes this. It is a γ-amino acid where the carbon backbone is incorporated into a tetrahydropyran (THP) ring. This THP ring serves two primary purposes:

-

Conformational Rigidity: It significantly reduces the number of available rotational bonds compared to GABA, pre-organizing the amino and acidic groups into a distinct spatial arrangement.

-

Sp3-Richness: The high fraction of sp3-hybridized carbons imparts three-dimensionality, a feature increasingly recognized as critical for successful drug candidates, potentially improving solubility and reducing off-target effects.[1][2]

This structural design strongly implies that derivatives of this scaffold are likely to interact with one or more of the canonical proteins in the GABAergic system. Deficiency in GABAergic signaling is directly implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and neuropathic pain, making this a therapeutically rich area for investigation.[3][4]

Primary Hypothesized Target Classes

Based on the GABA-analog hypothesis, we can prioritize several high-probability molecular target classes. The initial screening strategy should focus on these proteins to maximize the efficiency of the discovery campaign.

Table 1: Prioritized Molecular Target Hypotheses for 4-Aminotetrahydropyran-4-acetic Acid Derivatives

| Target Class | Sub-Type / Example | Rationale for Prioritization | Potential Therapeutic Indication |

| GABA-A Receptors | Ligand-gated ion channels (α, β, γ subunits) | The scaffold mimics the fundamental charge and distance separation of GABA, the endogenous agonist. The constrained structure may confer subtype selectivity.[5][6] | Epilepsy, Anxiety, Insomnia |

| GABA-B Receptors | G-protein coupled receptors (GABAB1/GABAB2) | As a GPCR, it recognizes distinct GABA conformations. The rigid scaffold may selectively fit the orthosteric binding site of the GABAB1 Venus flytrap domain.[7] | Spasticity, Addiction, Pain |

| Voltage-Gated Ca2+ Channels | α2δ subunit | Many successful GABA analogs (e.g., Gabapentin, Pregabalin) do not target GABA receptors directly but bind to the α2δ subunit of VGCCs, modulating neurotransmitter release.[3] | Neuropathic Pain, Seizures |